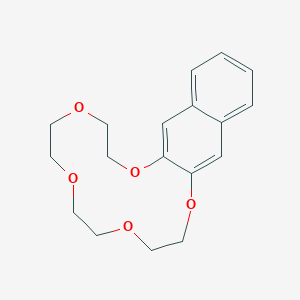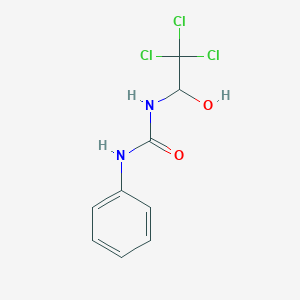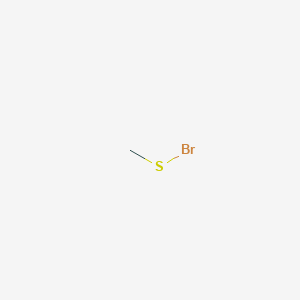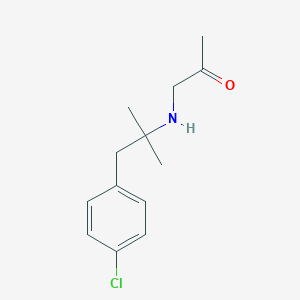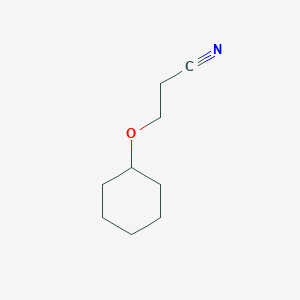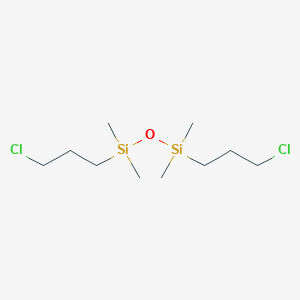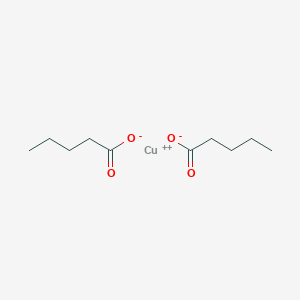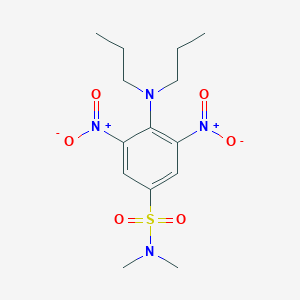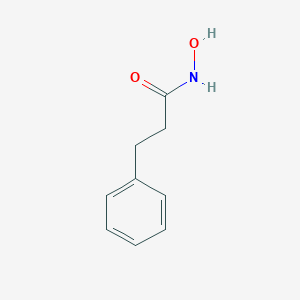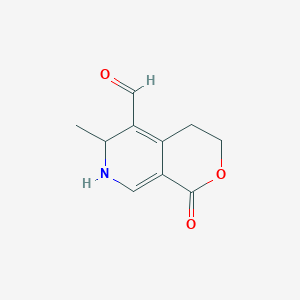
Gentioflavina
Descripción general
Descripción
Gentioflavine is an alkaloid compound that can be isolated from the root of Long Dan (Gentiana scabra), a traditional substance used against liver or bile duct diseases . It is known for its potential biological activities and has been the subject of various scientific studies.
Aplicaciones Científicas De Investigación
Gentioflavine has a wide range of scientific research applications, including:
Mecanismo De Acción
Biochemical Pathways
It’s known that flavonoids, a class of compounds related to alkaloids, can affect several signaling pathways involved in apoptosis, cell cycle arrest, and other cellular processes
Result of Action
It’s known that many alkaloids have a wide range of biological activities, including anti-inflammatory, anti-diabetic, antioxidant, and anticancer effects
Análisis Bioquímico
Biochemical Properties
Gentioflavine is a key intermediate in the biosynthesis of bioalkaloids . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
Flavonoids, the family to which Gentioflavine belongs, have been shown to have multiple effects within the brain, including the potential to protect neurons against injury induced by neurotoxins, suppress neuroinflammation, and promote memory, learning, and cognitive function .
Dosage Effects in Animal Models
Flavonoids have been shown to have beneficial effects in animal models of various diseases .
Metabolic Pathways
Gentioflavine is involved in the metabolic pathways of bioalkaloid synthesis . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Flavonoids are known to be transported and distributed within cells and tissues .
Subcellular Localization
Flavonoids are known to be localized in various subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gentioflavine can be synthesized through a series of chemical reactions involving key intermediates such as gentianlutein . The synthesis typically involves the use of organic solvents and specific reaction conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of gentioflavin involves the extraction of the compound from the roots of Gentiana scabra using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Gentioflavine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving gentioflavin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of gentioflavin, while reduction reactions may produce reduced forms of the compound.
Comparación Con Compuestos Similares
Gentioflavine is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
Lycorenine: An alkaloid with similar bioactive properties.
Mesembrine: Another alkaloid known for its potential therapeutic effects.
Mesembrenone: A compound with structural similarities to gentioflavin.
These compounds share some common features with gentioflavin but differ in their specific chemical structures and biological activities, making gentioflavin a unique and valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNRAZLQBMAROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C2CCOC(=O)C2=CN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331867 | |
| Record name | Gentioflavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18058-50-9 | |
| Record name | 1H-Pyrano[3,4-c]pyridine-5-carboxaldehyde, 3,4,6,7-tetrahydro-6-methyl-1-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18058-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentioflavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


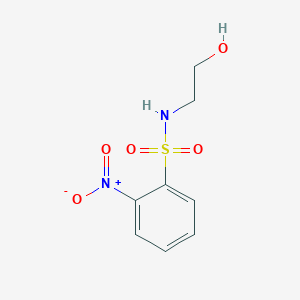

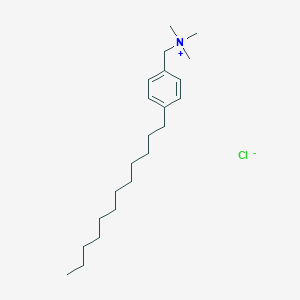
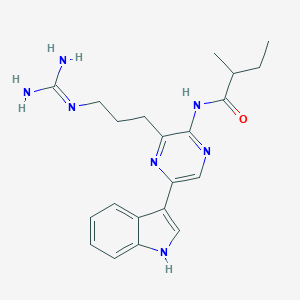
![[(2E,4E)-hexa-2,4-dienyl] butanoate](/img/structure/B99588.png)
